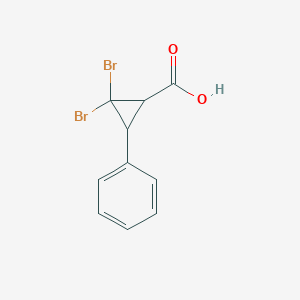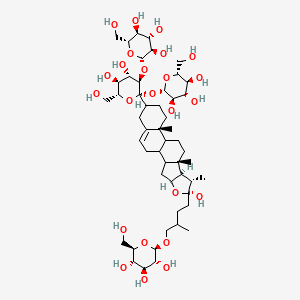![molecular formula C29H42N4 B14140689 4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile CAS No. 426226-27-9](/img/structure/B14140689.png)
4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile typically involves a diazotization-azocoupling reaction. This method starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reactants, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can modify the alkyl chain or the aromatic rings.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction would produce corresponding amines.
Scientific Research Applications
4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and dyes.
Medicine: Investigated for its potential use in drug delivery systems, leveraging its ability to interact with lipid membranes.
Industry: Utilized in the production of specialty dyes and pigments, particularly for textiles and plastics.
Mechanism of Action
The mechanism of action of 4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile involves its interaction with molecular targets through its diazenyl group and long alkyl chain. The diazenyl group can participate in electron transfer reactions, while the alkyl chain can embed into lipid membranes, affecting membrane fluidity and permeability. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzonitrile
- 4-{(E)-[4-(hexylamino)phenyl]diazenyl}benzonitrile
Uniqueness
4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile is unique due to its long hexadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications involving lipid membranes and surface interactions, setting it apart from similar compounds with shorter alkyl chains .
Properties
CAS No. |
426226-27-9 |
|---|---|
Molecular Formula |
C29H42N4 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
4-[[4-(hexadecylamino)phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C29H42N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-31-27-20-22-29(23-21-27)33-32-28-18-16-26(25-30)17-19-28/h16-23,31H,2-15,24H2,1H3 |
InChI Key |
VWVBMGVPJZJOFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14140610.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B14140618.png)



![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B14140632.png)

![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14140645.png)



![2-chloro-4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B14140677.png)

